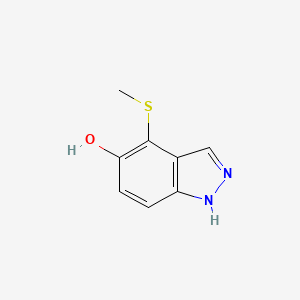

4-(methylthio)-1H-indazol-5-ol

描述

Structure

3D Structure

属性

分子式 |

C8H8N2OS |

|---|---|

分子量 |

180.23 g/mol |

IUPAC 名称 |

4-methylsulfanyl-1H-indazol-5-ol |

InChI |

InChI=1S/C8H8N2OS/c1-12-8-5-4-9-10-6(5)2-3-7(8)11/h2-4,11H,1H3,(H,9,10) |

InChI 键 |

QNBYUHPNHADYIE-UHFFFAOYSA-N |

规范 SMILES |

CSC1=C(C=CC2=C1C=NN2)O |

产品来源 |

United States |

Spectroscopic Methodologies for Structural Elucidation of 4 Methylthio 1h Indazol 5 Ol

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas. For 4-(methylthio)-1H-indazol-5-ol, with a chemical formula of C8H8N2OS, the theoretical exact mass can be calculated. Experimental determination of this value via HRMS with a high degree of precision provides strong evidence for the compound's elemental composition.

Table 1: Theoretical Isotopic Mass Distribution for this compound (C8H8N2OS)

| Mass (m/z) | Relative Abundance (%) |

| 180.0385 | 100.00 |

| 181.0418 | 9.77 |

| 182.0357 | 4.88 |

| 183.0391 | 0.49 |

Note: This table represents a theoretical calculation and would be compared against experimental HRMS data for verification.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

To further confirm the molecular structure of this compound, tandem mass spectrometry (MS/MS) is employed. In this technique, the molecular ion (or a specific precursor ion) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a fragmentation pattern that is characteristic of the molecule's specific arrangement of atoms and functional groups. The fragmentation of the indazole core, along with losses of the methylthio and hydroxyl groups, would generate a unique spectral fingerprint, allowing for detailed structural confirmation.

Table 2: Plausible Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Plausible Neutral Loss |

| 181.0458 [M+H]+ | Varies | Loss of CH3S•, •OH, CO, N2 |

Note: The specific fragment ions and their relative intensities would be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would promote electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption maxima (λmax). These absorptions are typically associated with π→π* and n→π* transitions within the aromatic indazole ring system and are influenced by the electronic effects of the hydroxyl and methylthio substituents.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Solvent | λmax (nm) | Type of Transition |

| Methanol (B129727)/Ethanol (B145695) | ~250-350 | π→π* and n→π* |

Note: The exact λmax values and molar absorptivity are dependent on the solvent used and would need to be determined experimentally. The provided range is an educated estimation based on similar aromatic heterocyclic systems.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles within the molecule, as well as the arrangement of molecules within the crystal lattice. For this compound, a successful single-crystal X-ray diffraction analysis would provide an unambiguous confirmation of its connectivity and stereochemistry. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl and indazole N-H groups, which are critical for understanding its solid-state properties.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

Note: This table presents a hypothetical scenario as actual crystallographic data would require the successful growth of a single crystal and subsequent X-ray diffraction analysis.

Chemical Reactivity and Transformation Studies of 4 Methylthio 1h Indazol 5 Ol

Reactivity of the Indazole Heterocycle in 4-(methylthio)-1H-indazol-5-ol

The indazole core, a fusion of benzene (B151609) and pyrazole (B372694) rings, is an aromatic system that partakes in several characteristic reactions. The substituents on the benzene portion, a hydroxyl group at C5 and a methylthio group at C4, significantly modulate the reactivity of the entire heterocyclic system.

Indazoles are known to undergo electrophilic substitution reactions, such as halogenation and nitration. chemicalbook.com In the case of this compound, the benzene ring is highly activated towards electrophilic attack due to the presence of the electron-donating hydroxyl (-OH) and methylthio (-SMe) groups. Both are powerful ortho- and para-directing groups.

Common electrophilic substitution reactions would include:

Nitration: Using nitric acid in a sulfuric acid medium.

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for bromination and chlorination, respectively. chim.it

Sulfonation: Using fuming sulfuric acid.

Detailed experimental studies on this compound are limited, but the predicted reactivity is based on established principles of electrophilic aromatic substitution.

Direct nucleophilic substitution on the carbon atoms of the indazole ring is generally challenging unless a suitable leaving group, such as a halogen, is present and the ring is activated by potent electron-withdrawing groups. wikipedia.orglibretexts.org The this compound molecule lacks such features on its carbon framework. The benzene ring is electron-rich due to the hydroxyl and methylthio substituents, making it inherently resistant to attack by nucleophiles. Therefore, direct displacement of hydrogen or other groups from the C3, C6, or C7 positions by nucleophiles is not a facile process under standard conditions.

The nitrogen atoms of the indazole ring are nucleophilic and readily undergo substitution reactions, most commonly alkylation and acylation. nih.gov The reaction of an N-unsubstituted indazole with an electrophile, such as an alkyl halide, typically results in a mixture of N-1 and N-2 substituted isomers. d-nb.infobeilstein-journals.org The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. chemicalbook.comnih.gov

The regioselectivity of N-substitution is influenced by several factors, including the nature of the electrophile, the base and solvent system used, and the electronic and steric effects of substituents on the indazole ring. d-nb.infobeilstein-journals.orgrsc.org For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors the formation of the N-1 isomer, which is typically the thermodynamically more stable product. d-nb.infobeilstein-journals.org In contrast, conditions like Mitsunobu reactions can favor the N-2 isomer. d-nb.info Electron-withdrawing groups on the benzene ring, particularly at the C7 position, have been shown to direct alkylation to the N-2 position. d-nb.info In this compound, the electronic effects of the C4 and C5 substituents would play a role in determining the N-1/N-2 product ratio, a subject that requires specific experimental investigation.

| Reaction Type | Electrophile | Base | Solvent | Typical Outcome | Reference |

|---|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., R-Br, R-I) | NaH, K₂CO₃, Cs₂CO₃ | DMF, THF, Acetonitrile (B52724) | Mixture of N-1 and N-2 isomers; N-1 often favored | nih.govd-nb.infobeilstein-journals.org |

| N-Acylation | Acyl Chloride (e.g., RCOCl) | Pyridine (B92270), Triethylamine | DCM, Chloroform | N-1 acylation is common, can rearrange from N-2 | beilstein-journals.org |

| Mitsunobu Reaction | Alcohol (R-OH) | DEAD, DIAD | THF | Often favors N-2 substitution | d-nb.info |

Transformations Involving the Methylthio Group

The methylthio (-SMe) group at the C4 position is a key functional handle that can undergo various chemical transformations, primarily involving the sulfur atom.

The sulfur atom in the methylthio group is readily oxidized to form the corresponding methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) derivatives. This transformation significantly alters the electronic properties of the substituent, converting the electron-donating methylthio group into the strongly electron-withdrawing sulfoxide (B87167) and even more potent sulfone groups.

The oxidation can be performed using a variety of oxidizing agents. Selective oxidation to the sulfoxide can often be achieved by using one equivalent of the oxidant under controlled temperature conditions. Common reagents include hydrogen peroxide (H₂O₂), often in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgmdpi.com Using an excess of the oxidizing agent, particularly stronger ones, will typically lead to the formation of the sulfone.

| Target Product | Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|---|

| Aryl Methyl Sulfoxide | H₂O₂ (1 equiv.) | Acetic Acid, room temp. | mdpi.com |

| Aryl Methyl Sulfoxide | m-CPBA (1 equiv.) | DCM, 0°C to room temp. | organic-chemistry.org |

| Aryl Methyl Sulfone | H₂O₂ (>2 equiv.) | Acetic Acid, heat | bohrium.com |

| Aryl Methyl Sulfone | m-CPBA (>2 equiv.) | DCM, room temp. | organic-chemistry.org |

| Aryl Methyl Sulfone | Potassium permanganate (B83412) (KMnO₄) | Acetic Acid/Water | researchgate.net |

The methylthio group itself is a poor leaving group and is not readily displaced by nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org For displacement to occur, the aromatic ring must be highly activated by strong electron-withdrawing groups positioned ortho and/or para to the leaving group.

However, the reactivity can be dramatically enhanced by first oxidizing the sulfur. The methylsulfonyl (-SO₂CH₃) group, formed by oxidation of the methylthio group, can act as an effective leaving group in SNAr reactions, particularly when activated by other electron-withdrawing groups on the ring. rsc.org This two-step sequence of oxidation followed by nucleophilic substitution provides a synthetic route to introduce a variety of nucleophiles at the C4 position, which would otherwise be unreactive.

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group at the 5-position of the indazole ring imparts phenolic character, making it a primary site for reactions such as alkylation, acylation, and condensation.

By analogy with other phenols, the hydroxyl group of this compound is expected to readily undergo O-alkylation to form ethers and O-acylation to form esters. These reactions typically proceed by deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion.

O-Alkylation: In the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), the hydroxyl group can be deprotonated. The resulting phenoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) via a Williamson ether synthesis mechanism to yield the corresponding 5-alkoxy-4-(methylthio)-1H-indazole. While N-alkylation of the indazole nitrogen is a common competing reaction, the choice of base and solvent can influence selectivity. d-nb.infonih.gov Conditions favoring O-alkylation often involve polar aprotic solvents.

O-Acylation: Esterification can be achieved by reacting the phenolic hydroxyl group with acylating agents such as acyl chlorides or acid anhydrides. This reaction is often carried out in the presence of a base like pyridine or triethylamine, which serves to neutralize the acid byproduct and catalyze the reaction. This transformation yields 4-(methylthio)-1H-indazol-5-yl esters, which can serve as protected forms of the hydroxyl group or as intermediates for further synthesis. Regioselective N-acylation can be a competing pathway, but O-acylation is generally favored under these conditions for phenolic substrates. d-nb.info

| Transformation | Reagents | Solvent | Plausible Product |

|---|---|---|---|

| O-Methylation | CH₃I, K₂CO₃ | DMF | 5-methoxy-4-(methylthio)-1H-indazole |

| O-Ethylation | CH₃CH₂Br, NaH | THF | 5-ethoxy-4-(methylthio)-1H-indazole |

| O-Acetylation | Acetic Anhydride, Pyridine | DCM | 4-(methylthio)-1H-indazol-5-yl acetate (B1210297) |

| O-Benzoylation | Benzoyl Chloride, Triethylamine | DCM | 4-(methylthio)-1H-indazol-5-yl benzoate |

The phenolic nature of the C5-hydroxyl group, combined with the reactivity of the aromatic ring, allows this compound to participate in condensation reactions. These reactions can lead to the formation of more complex molecular architectures. For instance, condensation with aldehydes or ketones, typically under acidic or basic catalysis, can occur.

A notable example is the reaction with formaldehyde (B43269), which can lead to the formation of hydroxymethyl derivatives or methylene-bridged dimers, analogous to phenol-formaldehyde resin formation. The reaction of NH-indazoles with formaldehyde has been studied, primarily focusing on N-hydroxymethylation. nih.gov However, the activated aromatic ring and the phenolic group suggest that electrophilic substitution leading to C-C bond formation is also a plausible pathway, potentially at the C6 or C7 positions, ortho to the hydroxyl group.

Hydrogenation and Reduction Pathways of this compound

The reduction of this compound can target different parts of the molecule depending on the reagents and conditions employed.

Reduction of the Indazole Ring: The bicyclic aromatic system of indazole is relatively stable and resistant to reduction. Catalytic hydrogenation under harsh conditions (high pressure and temperature with catalysts like rhodium or ruthenium) would be required to reduce the benzene portion of the ring system. Such conditions, however, may also affect the other functional groups.

Reduction of the Methylthio Group: The methylthio group can undergo reductive desulfurization. Treatment with reagents like Raney Nickel (Ra-Ni) would likely cleave the carbon-sulfur bond, replacing the methylthio group with a hydrogen atom. This would result in the formation of 1H-indazol-5-ol. This reaction is a common method for removing thioether groups in organic synthesis.

| Target Functional Group | Reagents and Conditions | Plausible Product |

|---|---|---|

| Methylthio Group (Desulfurization) | Raney Nickel (Ra-Ni), Ethanol (B145695), Reflux | 1H-indazol-5-ol |

| Benzene Ring of Indazole | H₂, Rh/C or Ru/C, High Pressure, High Temp. | 4-(methylthio)-4,5,6,7-tetrahydro-1H-indazol-5-ol |

Mechanistic Investigations of Key Transformations

The mechanisms governing the transformations of this compound are based on established principles of organic reactivity.

O-Alkylation: The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A base abstracts the acidic proton from the C5-hydroxyl group to form a nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of an alkyl halide, displacing the halide ion and forming the ether bond.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions (discussed in section 4.6), follow a well-established catalytic cycle. This cycle typically involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with an organohalide (e.g., a bromo- or iodo-indazole derivative) to form a palladium(II) intermediate.

Transmetalation: A second organic component, typically an organoboron or organotin compound, transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the palladium(0) catalyst. Mechanistic studies, including DFT calculations, on other indazole systems support these pathways. nih.gov

Desulfurization: The mechanism of Raney Nickel desulfurization is complex and thought to involve free radical intermediates generated on the surface of the heterogeneous catalyst. The C-S bond is chemisorbed onto the nickel surface and subsequently cleaved.

Ligand-Mediated Cross-Coupling Reactions for Further Functionalization

Ligand-mediated cross-coupling reactions are powerful tools for the C-C and C-N bond formation, enabling extensive functionalization of the indazole core. For this compound to be used in these reactions, it would typically first be halogenated (e.g., brominated or iodinated) at a specific position on the indazole ring, most commonly at C3 or C7.

Once a halogenated derivative, such as 7-bromo-4-(methylthio)-1H-indazol-5-ol, is prepared, it can serve as a substrate in various palladium-catalyzed cross-coupling reactions. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the halogenated indazole with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of aryl or vinyl groups onto the indazole skeleton. nih.govmdpi.com

Stille Coupling: This involves the reaction of the halo-indazole with an organotin compound, also catalyzed by palladium, to form a new C-C bond.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the halo-indazole with amines, leading to amino-substituted indazole derivatives.

C-H Functionalization: Direct C-H activation and functionalization offer an alternative route that avoids a separate halogenation step. Research has shown that site-selective C-H arylation can be achieved on the indazole ring, often directed by substituents already present on the molecule. researchgate.net For this compound, the C7 position is a likely candidate for such direct functionalization.

The choice of ligand (e.g., phosphines like PPh₃, dppf, or N-heterocyclic carbenes) is crucial in these reactions, as it influences the stability, activity, and selectivity of the palladium catalyst.

| Reaction Name | Coupling Partner | Catalyst/Ligand | Plausible Product |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 7-phenyl-4-(methylthio)-1H-indazol-5-ol |

| Stille | Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ | 7-vinyl-4-(methylthio)-1H-indazol-5-ol |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 7-(morpholin-4-yl)-4-(methylthio)-1H-indazol-5-ol |

Theoretical and Computational Chemistry Investigations of 4 Methylthio 1h Indazol 5 Ol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the molecular properties of 4-(methylthio)-1H-indazol-5-ol. These methods allow for a detailed examination of its electronic structure and thermodynamic stability.

Density Functional Theory (DFT) Studies for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G++(d,p)), would be used to determine its most stable three-dimensional geometry. This process, known as geometry optimization, finds the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model.

Ab Initio Methods for Electronic Properties

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a high level of theoretical accuracy for determining electronic properties. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) could be applied to this compound. These calculations would yield valuable information about the molecule's electronic energy, orbital energies, and electron distribution. While computationally more intensive than DFT, ab initio methods can offer a more rigorous description of the electronic structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions.

For this compound, the energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. FMO analysis would identify the regions of the molecule where these orbitals are localized, thus predicting the likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

Note: The table above is for illustrative purposes. Specific values would need to be determined through actual quantum chemical calculations.

Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values.

For this compound, an MEP surface analysis would reveal regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (typically colored blue), which are susceptible to nucleophilic attack. The oxygen atom of the hydroxyl group and the nitrogen atoms of the indazole ring are expected to be regions of negative potential, while the hydrogen atoms are expected to be regions of positive potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. By transforming the calculated wave function into a set of localized orbitals, NBO analysis can identify significant intramolecular interactions, such as hyperconjugation and charge delocalization.

Tautomeric Equilibrium Studies of this compound

Indazole and its derivatives can exist in different tautomeric forms due to the migration of a proton. For this compound, at least two tautomers, the 1H and 2H forms, are possible. Computational studies are essential for determining the relative stability of these tautomers.

By calculating the total energies of the different tautomers, it is possible to predict which form will be predominant at equilibrium. The energy difference between the tautomers can be used to estimate the equilibrium constant. Factors such as the solvent environment can also influence the tautomeric equilibrium, and computational models can be used to investigate these effects. Theoretical studies on other indazole derivatives have shown that the 1H-tautomer is often more stable. nih.gov

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily dictated by the rotation of the methylthio (-SCH₃) and hydroxyl (-OH) groups attached to the rigid indazole core. A comprehensive understanding of the molecule's conformational preferences and the associated energy landscapes requires a systematic exploration of the potential energy surface (PES) as a function of the key dihedral angles.

The primary degrees of freedom for conformational changes in this compound are the rotation around the C4-S bond and the C5-O bond. The dihedral angle τ₁ (C3-C4-S-C(methyl)) governs the orientation of the methyl group relative to the indazole ring, while the dihedral angle τ₂ (C4-C5-O-H) determines the orientation of the hydroxyl proton.

A relaxed scan of the potential energy surface, likely performed using density functional theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would reveal the energy profile as these dihedral angles are varied. The resulting energy landscape would highlight the low-energy conformers (local minima) and the transition states connecting them.

Key Conformational Features and Energetics:

Rotation of the Methylthio Group: The rotation of the methyl group in the methylthio substituent is expected to have a relatively low energy barrier, likely in the range of 2-5 kcal/mol, similar to what is observed for methyl rotation in other aromatic thioethers. The preferred conformation would likely place the methyl group in a staggered orientation relative to the C-S bond to minimize steric hindrance.

Intramolecular Interactions: A key feature of the energy landscape of this compound would be the potential for an intramolecular hydrogen bond between the hydroxyl group at position 5 and the sulfur atom of the methylthio group at position 4. The strength of this interaction would influence the relative energies of the different conformers. DFT calculations would be essential to quantify the energetic advantage of the hydrogen-bonded conformer.

Hypothetical Conformational Energy Profile:

A hypothetical energy landscape would likely reveal two main low-energy conformers, corresponding to the two primary orientations of the hydroxyl group. The conformer stabilized by the intramolecular O-H···S hydrogen bond would be expected to be the global minimum.

| Conformer | Dihedral Angle τ₁ (C3-C4-S-C) | Dihedral Angle τ₂ (C4-C5-O-H) | Relative Energy (kcal/mol) | Key Feature |

| A (Global Minimum) | ~90° | ~0° | 0.00 | Intramolecular O-H···S hydrogen bond |

| B | ~90° | ~180° | 1.5 - 3.0 | No intramolecular hydrogen bond |

| Transition State (A ↔ B) | - | ~90° | 3.5 - 5.0 | Rotation of the hydroxyl group |

Note: The data in this table is hypothetical and intended for illustrative purposes. Actual values would need to be determined through rigorous quantum chemical calculations.

Molecular Dynamics Simulations for Dynamic Behavior

Simulation Protocol and Analysis:

An MD simulation of this compound would likely be performed using a classical force field (e.g., AMBER, CHARMM, or GROMOS) for a duration of several hundred nanoseconds to ensure adequate sampling of the conformational space. Key analyses of the resulting trajectory would include:

Root Mean Square Fluctuation (RMSF): To identify regions of high flexibility, particularly in the methylthio and hydroxyl substituents.

Dihedral Angle Analysis: To monitor the time evolution of the key dihedral angles (τ₁ and τ₂) and determine the populations of the major conformers in solution.

Hydrogen Bond Analysis: To quantify the lifetime and dynamics of the intramolecular O-H···S hydrogen bond, as well as intermolecular hydrogen bonds with the solvent.

Radial Distribution Functions (RDFs): To characterize the solvation shell around the molecule and identify specific interactions between the solute and solvent molecules.

Expected Dynamic Behavior:

In an aqueous environment, the dynamic behavior of this compound would be influenced by the interplay between intramolecular forces and interactions with water molecules.

The rotation of the methylthio group would likely be rapid, with frequent transitions between its low-energy staggered conformations.

The intramolecular hydrogen bond, if present, would compete with the formation of intermolecular hydrogen bonds with water. The stability and lifetime of the intramolecular O-H···S bond in a protic solvent would be a key finding from the MD simulation. It is plausible that the presence of water would destabilize the intramolecular hydrogen bond in favor of stronger hydrogen bonds with the solvent.

The indazole ring itself would exhibit limited flexibility, with fluctuations primarily arising from the attached functional groups.

Hypothetical Molecular Dynamics Simulation Parameters and Results:

| Parameter | Value/Observation |

| Simulation Time | 500 ns |

| Solvent | TIP3P Water |

| Temperature | 300 K |

| Pressure | 1 atm |

| Average RMSD (Indazole Core) | 0.8 ± 0.2 Å |

| RMSF Peak (Methyl Group) | 1.5 Å |

| RMSF Peak (Hydroxyl H) | 1.8 Å |

| Intramolecular H-bond Occupancy | ~15% in water |

| Average Solvent H-bonds to -OH | 2.5 |

Note: The data in this table is hypothetical and for illustrative purposes only. The results of an actual MD simulation would be required for accurate quantitative analysis.

Derivatization and Functionalization Studies of 4 Methylthio 1h Indazol 5 Ol

Design Principles for Novel Analogues of 4-(methylthio)-1H-indazol-5-ol

The design of new analogues of this compound is primarily guided by structure-activity relationship (SAR) studies aimed at enhancing potency and selectivity for specific biological targets, often protein kinases. A central strategy involves the exploration of substitutions at the N1 and N2 positions of the indazole ring, the C5-hydroxyl group, and the C4-methylthio moiety.

Key design considerations include:

N-Substitution: Introducing various substituents on the nitrogen atoms of the pyrazole (B372694) ring can significantly impact the molecule's interaction with the target protein. The choice of substituent is often guided by the desire to occupy specific pockets within the kinase active site.

O-Substitution: Modification of the C5-hydroxyl group can alter the compound's solubility, metabolic stability, and hydrogen bonding capacity. Ether and ester derivatives are commonly explored to modulate these properties.

Modification of the Methylthio Group: The methylthio group at the C4 position is a key feature that can be oxidized to the corresponding sulfoxide (B87167) or sulfone. These modifications can influence the electronic properties of the indazole ring and introduce new hydrogen bond acceptors, potentially leading to altered binding affinities.

Ring Functionalization: The introduction of additional functional groups onto the benzene (B151609) portion of the indazole ring system can provide further points of interaction with the target protein and allow for the exploration of new chemical space.

Heterocyclic Conjugation: The formation of conjugates with other heterocyclic moieties is a strategy to create hybrid molecules with potentially enhanced or novel biological activities.

Synthesis of N-Substituted Derivatives

The nitrogen atoms of the indazole ring are common sites for derivatization. N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers, and the regioselectivity is often influenced by the reaction conditions and the nature of the substituents on the indazole ring.

A general approach for the N-methylation of a related compound, 3-aryl-1H-indazole, involves the use of methyl iodide in the presence of a base such as potassium hydroxide (B78521) in acetone. mdpi.com This method can be adapted for the N-substitution of this compound, although the specific conditions may require optimization to achieve the desired regioselectivity. Another route involves a palladium-catalyzed coupling reaction of an N-methyl-3-iodoindazole intermediate with an appropriate boronic acid. mdpi.com

Table 1: Examples of N-Substituted Indazole Derivatives

| Derivative Name | Starting Material | Reagents and Conditions | Reference |

| 1-Methyl-3-(4-(methylthio)phenyl)-1H-indazole | 3-(4-(Methylthio)phenyl)-1H-indazole | Methyl iodide, KOH, Acetone, 0 °C to rt | mdpi.com |

| 1-Methyl-3-(4-methoxyphenyl)-1H-indazole | 3-(4-Methoxyphenyl)-1H-indazole | Methyl iodide, KOH, Acetone, 0 °C to rt | mdpi.com |

Note: The data in this table is based on the synthesis of structurally related compounds and illustrates general synthetic approaches.

Preparation of O-Substituted Derivatives

The hydroxyl group at the C5 position of this compound provides a handle for the synthesis of O-substituted derivatives, such as ethers and esters. These modifications are typically achieved through Williamson ether synthesis or esterification reactions.

For instance, O-alkylation can be performed by treating the indazolol with an alkyl halide in the presence of a suitable base, such as potassium carbonate or sodium hydride, in an inert solvent like dimethylformamide (DMF) or acetonitrile (B52724). The choice of base and solvent can influence the reaction efficiency and may also affect the regioselectivity of N-alkylation if the indazole nitrogen is unprotected.

Modifications of the Methylthio Group

The methylthio group at the C4 position is susceptible to oxidation, offering a straightforward method to introduce polarity and hydrogen bond accepting capabilities into the molecule. Oxidation of the sulfur atom can yield the corresponding sulfoxide and sulfone derivatives.

Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or potassium permanganate (B83412). The degree of oxidation (to sulfoxide or sulfone) can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. For example, using one equivalent of m-CPBA typically favors the formation of the sulfoxide, while an excess of the oxidant will lead to the sulfone.

Introduction of Additional Functional Groups on the Indazole Ring System

The functionalization of the indazole ring system beyond the existing substituents can be achieved through various aromatic substitution reactions. The directing effects of the existing hydroxyl and methylthio groups, as well as the pyrazole ring, will influence the position of new substituents.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, could potentially be used to introduce functional groups at the C3, C6, or C7 positions. However, the reactivity of the indazole ring and the potential for side reactions at the pyrazole moiety must be carefully considered. chim.itsemanticscholar.org Microwave-assisted synthesis has been shown to be an efficient method for the functionalization of indazoles, often leading to higher yields and shorter reaction times. semanticscholar.org

Formation of Heterocyclic Conjugates Incorporating the this compound Moiety

To explore new chemical space and potentially discover compounds with novel or enhanced biological activities, the this compound moiety can be conjugated with other heterocyclic systems. This can be achieved by forming a linker between the indazole core and the other heterocycle.

For example, if a carboxylic acid group is introduced onto the indazole ring, it can be coupled with an amino-functionalized heterocycle using standard peptide coupling reagents. Alternatively, a halogenated indazole derivative can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form a direct bond with another heterocyclic ring.

Structure Activity Relationship Sar Methodologies for Indazole Derivatives

Principles of Structure-Activity Relationship Elucidation

The fundamental principle of SAR is that the biological activity of a compound is directly related to its chemical structure, including its functional groups and their three-dimensional arrangement. ashp.org Elucidating these relationships allows medicinal chemists to rationally design new compounds with improved properties. pizzaforno.com The process begins with a "lead compound," a molecule that exhibits a desired biological effect, and proceeds by synthesizing and testing a series of analogues with targeted structural modifications. drugdesign.org

Key principles in SAR elucidation include:

Identification of the Pharmacophore: This involves identifying the essential functional groups and their spatial orientation required for biological activity.

Systematic Modification: Alterations are made to the lead compound by adding, removing, or replacing specific molecular fragments. drugdesign.org Common modifications include changing functional groups, varying the length of alkyl chains, altering stereochemistry, and modifying cyclic structures. pizzaforno.com

Analysis of Effects: The biological activity of each new analogue is tested. If a modification leads to inactivity, the original group is deemed essential. drugdesign.org Conversely, if the activity is enhanced or unchanged, the modification provides valuable information about the steric and electronic requirements of the target's binding site. nih.gov

Iterative Optimization: The insights gained from each round of synthesis and testing are used to guide the design of the next set of analogues, in an iterative cycle aimed at optimizing the desired activity. nih.gov

This systematic approach transforms the data from individual compounds into a comprehensive understanding of the SAR, guiding the development of potent and selective drug candidates. drugdesign.org

Systematic Chemical Modification of 4-(methylthio)-1H-indazol-5-ol for SAR Studies

To investigate the SAR of this compound, a medicinal chemist would systematically modify different parts of the molecule. The indazole core itself offers several positions for substitution, primarily the N1, C3, C6, and C7 positions, which have been shown to be influential in the activity of other indazole derivatives. acs.orgmdpi.com Furthermore, the specific substituents of the parent compound—the methylthio group at C4 and the hydroxyl group at C5—are prime candidates for modification to probe their roles in target binding.

The objectives of these modifications would be to explore the impact of:

Steric Bulk: Replacing smaller groups with larger ones (or vice versa) to understand the size constraints of the binding pocket.

Lipophilicity: Modulating the molecule's oil/water partition coefficient, which can affect cell permeability and binding to hydrophobic pockets.

Electronic Effects: Introducing electron-donating or electron-withdrawing groups to alter the electron density of the indazole ring system and influence electrostatic or hydrogen-bonding interactions.

Hydrogen Bonding Capacity: Modifying groups that can act as hydrogen bond donors or acceptors, such as the N-H of the indazole and the C5-hydroxyl group.

The following interactive table outlines potential modifications to this compound for an initial SAR study.

| Position Modified | Original Group | Proposed Modification | Rationale for Modification |

| C4-Sulfur | -S-CH₃ (methylthio) | -SO-CH₃ (methylsulfinyl) | Increase polarity, introduce hydrogen bond acceptor. |

| C4-Sulfur | -SO₂-CH₃ (methylsulfonyl) | Increase polarity, enhance hydrogen bond accepting ability. | |

| C4-Alkyl | -S-CH₂CH₃ (ethylthio) | Increase steric bulk and lipophilicity. | |

| C5-Oxygen | -O-CH₃ (methoxy) | Remove hydrogen bond donating ability, increase lipophilicity. | |

| C5-Oxygen | -O-CH₂-Ph (benzyloxy) | Significantly increase steric bulk and lipophilicity. | |

| N1-Position | -H | -CH₃ (methyl) | Increase lipophilicity, remove N-H hydrogen bond donor. |

| N1-Position | -H | -CH₂-Ph (benzyl) | Add significant steric bulk, explore new binding interactions. nih.gov |

| C6-Position | -H | -F (fluoro) | Introduce a small, electron-withdrawing group. acs.org |

| C6-Position | -H | -Cl (chloro) | Introduce a larger, lipophilic, electron-withdrawing group. acs.org |

Computational Approaches in SAR: Ligand-Based and Structure-Based Design

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the process of SAR elucidation. These methods can be broadly categorized as ligand-based, which rely on the knowledge of known active molecules, and structure-based, which require the 3D structure of the biological target. researchgate.net

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgdistantreader.org By calculating various molecular descriptors (physicochemical properties like logP, molecular weight, or 2D/3D structural features), statistical models can be built to predict the activity of novel, unsynthesized compounds. nih.gov

For indazole derivatives, 3D-QSAR studies have been successfully employed. nih.govresearchgate.net These models generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For example, steric maps might indicate areas where bulky groups increase activity (green contours) or decrease it (yellow contours), while electrostatic maps show where positive (blue contours) or negative (red contours) charges are preferred. researchgate.net These visual aids provide a structural framework for designing new, more potent inhibitors. nih.gov

Table of Common QSAR Descriptors

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| 1D Descriptors | Molecular Weight, Atom Count | Basic molecular properties |

| 2D Descriptors | Topological Indices, Polar Surface Area (TPSA) | Molecular connectivity and polarity |

| 3D Descriptors | Steric Fields (CoMFA), Electrostatic Fields (CoMFA) | 3D shape and electronic properties |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Electronic structure and reactivity |

Molecular docking is a prominent structure-based design technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govderpharmachemica.com The process involves placing the 3D structure of a compound, such as an analogue of this compound, into the active site of a receptor and evaluating the fit using a scoring function. biorxiv.org This score, often expressed as a binding energy in kcal/mol, estimates the binding affinity. nih.govresearchgate.net Lower binding energy values typically indicate a more favorable interaction. derpharmachemica.com

Docking studies can:

Predict the binding mode of a ligand.

Identify key amino acid residues involved in the interaction (e.g., through hydrogen bonds or hydrophobic contacts). distantreader.org

Rank a series of compounds based on their predicted affinity. nih.gov

Help rationalize observed SAR trends.

Molecular dynamics (MD) simulations can further refine docking results by simulating the movement of atoms over time, providing a more dynamic and realistic view of the protein-ligand complex's stability. nih.govbiorxiv.org The binding free energy can then be calculated more accurately using methods like MM-GBSA. biorxiv.org

Hypothetical Docking Results for Modified Analogs

| Compound | Modification | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Parent | This compound | -7.5 | TYR23, LYS45, ASP101 |

| Analog 1 | C5-OCH₃ | -7.1 | TYR23, LYS45 |

| Analog 2 | C4-SO₂CH₃ | -8.2 | TYR23, LYS45, ASP101, SER102 |

Pharmacophore modeling is a ligand-based approach that extracts the essential 3D arrangement of chemical features responsible for a molecule's biological activity. ugm.ac.idugm.ac.id A pharmacophore model is built by aligning a set of active molecules and identifying common features like hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings. ugm.ac.idnih.gov

Once validated, this model can be used as a 3D query to rapidly search large chemical databases for other molecules that possess the same critical features—a process known as virtual screening. researchgate.netnih.gov This allows for the efficient identification of novel chemical scaffolds that are likely to be active, saving significant time and resources compared to high-throughput experimental screening. ugm.ac.idnih.gov For instance, a pharmacophore model derived from active indazole derivatives might consist of a hydrogen bond acceptor, a hydrophobic feature, and an aromatic ring interaction, which can then be used to find new potential hits. ugm.ac.id

Influence of Substituent Position and Electronic Effects on Potential Interactions

The position and electronic nature of substituents on the indazole ring profoundly impact a molecule's interaction with its biological target. mdpi.comeurekaselect.com The electron density distribution across the heterocyclic system can be modulated by attaching either electron-donating groups (EDGs) like -NH₂, -OH, or -CH₃, or electron-withdrawing groups (EWGs) like -NO₂, -CN, or halogens. nih.govnih.gov

Positional Importance: SAR studies on various indazole series have shown that substitutions at different positions have distinct effects. For example, in a series of CCR4 antagonists, modifications at the C4, C5, C6, and C7 positions were explored, with C6 substitutions being preferred. acs.org In another study, substitutions at the N1, C2, C5, and C6 positions of benzimidazoles (a related heterocycle) were found to greatly influence anti-inflammatory activity. mdpi.com This highlights that specific regions of the molecule are more sensitive to modification than others.

Electronic Effects: The electronic properties of a substituent influence the molecule's ability to form electrostatic, hydrogen bond, and aromatic (e.g., π-π or edge-to-face) interactions. nih.gov An electron-donating group can increase the electron density on the aromatic ring, potentially enhancing interactions with electron-poor regions of a binding site. researchgate.net Conversely, an electron-withdrawing group can make the N-H proton of the indazole more acidic, strengthening its potential as a hydrogen bond donor. mdpi.com Studies have shown that the introduction of polar groups can be decisive for the selectivity of indazole analogs. eurekaselect.com

Summary of Positional and Electronic Effects in Indazole SAR

| Position | Type of Substituent | Potential Effect on Interaction | Example from Literature |

|---|---|---|---|

| N1 | Bulky, hydrophobic (e.g., benzyl) | Can access additional hydrophobic pockets in the binding site. | N1 meta-substituted benzyl (B1604629) groups were potent in CCR4 antagonists. acs.org |

| C3 | Polar groups | Can be decisive for receptor selectivity. | Substitution of a polar group at the R1 (C3) position proved helpful in β-estrogenic receptor selectivity. eurekaselect.com |

| C4 | Methoxy (B1213986) or hydroxyl groups | Can form key hydrogen bonds and enhance potency. | Methoxy- or hydroxyl- containing groups were the more potent indazole C4 substituents for CCR4 antagonism. acs.org |

| C6 | Small groups (e.g., H, F, Cl) | Generally well-tolerated; can modulate electronics and lipophilicity. | Small groups were tolerated at C5, C6, or C7, with C6 analogues being preferred. acs.org |

Stereochemical Considerations in Derivatives of this compound

The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, can have a profound impact on its biological activity. For medicinal chemists, understanding the stereochemical requirements of a drug target is a critical aspect of rational drug design. In the context of indazole derivatives, including those related to this compound, the introduction of chiral centers can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different pharmacological and toxicological profiles.

The differential activity of stereoisomers arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral entities. The binding of a small molecule to its target is often likened to a "lock and key" mechanism, where a precise spatial arrangement of functional groups is necessary for optimal interaction. Consequently, one stereoisomer may bind with high affinity and elicit a desired biological response, while another may bind weakly or not at all. In some cases, the "inactive" isomer may even be responsible for undesirable side effects.

While specific research on the stereochemical considerations of this compound derivatives is not extensively detailed in publicly available literature, the principles can be extrapolated from studies on other bioactive indazole-containing molecules. For instance, the creation of a quaternary chiral center at the C3-position of the indazole ring has been a subject of interest in the enantioselective synthesis of these compounds. pnrjournal.com This highlights the importance that medicinal chemists place on controlling the stereochemistry of indazole derivatives to optimize their therapeutic potential.

To illustrate the significance of stereochemistry on the biological activity of indazole derivatives, consider the following data from a study on a series of indazole-3-carboxamide synthetic cannabinoid receptor agonists. Although not direct derivatives of this compound, these findings clearly demonstrate the impact of stereoisomerism on potency.

Table 1: Influence of Stereochemistry on the Potency of Indazole-3-Carboxamide Derivatives at Cannabinoid Receptors

| Compound | Enantiomer | CB1 Receptor EC50 (nM) | CB2 Receptor EC50 (nM) |

|---|---|---|---|

| AMB-FUBINACA | (S) | 2.3 | 0.48 |

| (R) | 14.8 | 3.2 | |

| AB-FUBINACA | (S) | 1.2 | 0.29 |

| (R) | 25.1 | 6.8 | |

| 5F-MDMB-PINACA | (S) | 0.29 | 0.12 |

| (R) | 4.9 | 1.9 | |

| AB-CHMINACA | (S) | 0.78 | 0.15 |

This table is generated based on data from a study on indazole-3-carboxamide derivatives and is intended to be illustrative of the importance of stereochemistry in this class of compounds. The data does not pertain directly to derivatives of this compound.

The data unequivocally shows that the (S)-enantiomers of these compounds are significantly more potent at both the CB1 and CB2 receptors compared to their corresponding (R)-enantiomers. frontiersin.org This differential potency underscores the critical role that stereochemistry plays in the interaction between these indazole derivatives and their biological targets. The spatial arrangement of the substituents on the chiral center of the (S)-enantiomer likely allows for a more favorable binding interaction within the receptor's active site.

For derivatives of this compound, the introduction of a chiral center could occur at various positions, for example, through modification of a substituent attached to the indazole core or the nitrogen atoms. Should a chiral center be present, it would be imperative to either separate the enantiomers and evaluate their biological activity independently or to develop an asymmetric synthesis that selectively produces the more active isomer. Such stereospecific approaches are crucial for developing safer and more effective therapeutic agents. The lack of specific stereochemical studies on this compound derivatives represents a gap in the current understanding of its full therapeutic potential and an area ripe for future investigation.

Analytical Methodologies for Research Applications of 4 Methylthio 1h Indazol 5 Ol

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are central to the qualitative and quantitative analysis of 4-(methylthio)-1H-indazol-5-ol, enabling the separation of the compound from impurities and starting materials.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. Given the compound's polarity, attributed to the hydroxyl and indazole functional groups, reversed-phase HPLC is the most common approach. In this modality, a nonpolar stationary phase is used in conjunction with a polar mobile phase.

A typical HPLC system for the analysis of this compound would employ a C18 column as the stationary phase. The mobile phase often consists of a mixture of an aqueous component, such as water with a pH modifier like formic acid or trifluoroacetic acid to ensure the compound is in a single ionic form, and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, is frequently utilized to ensure the efficient elution of the target compound while also separating it from less polar and more polar impurities. Detection is commonly achieved using a UV detector, as the indazole ring system is chromophoric and exhibits strong absorbance in the UV region. For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentration.

Interactive Data Table: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

| Stationary Phase | C18 (5 µm, 4.6 x 250 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 8-12 min |

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Due to the polar nature and lower volatility of this compound, direct analysis by GC can be challenging, potentially leading to poor peak shape and thermal degradation. To overcome these limitations, derivatization is often a necessary prerequisite.

The hydroxyl group of the compound can be converted to a less polar and more volatile silyl (B83357) ether through a process called silylation. dphen1.comthescipub.com Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thescipub.comnih.gov The derivatized analyte can then be readily analyzed on a nonpolar or medium-polarity capillary column, such as one coated with a 5% phenyl polysiloxane stationary phase. Detection is typically performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds.

Interactive Data Table: Representative GC Parameters for Derivatized this compound

| Parameter | Value |

| Derivatization Agent | BSTFA with 1% TMCS |

| Reaction Conditions | 60 °C for 30 minutes |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. umass.edulibretexts.org It is particularly useful for monitoring the progress of chemical reactions, identifying fractions from column chromatography, and preliminary purity checks. umass.edujk-sci.com

For TLC analysis, a silica (B1680970) gel plate is typically used as the stationary phase, leveraging the polar nature of silica. umass.edu The mobile phase, or eluent, is a mixture of organic solvents, the composition of which is optimized to achieve good separation. A common solvent system for a compound of this polarity would be a mixture of a relatively nonpolar solvent like ethyl acetate (B1210297) and a more polar solvent such as methanol or hexane (B92381). nih.gov After the plate is developed, the separated spots can be visualized under UV light, as the indazole ring is UV-active. jk-sci.com The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated and used for identification purposes under specific conditions. libretexts.orglibretexts.org

Interactive Data Table: Typical TLC Conditions for this compound

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate / Hexane (1:1, v/v) |

| Visualization | UV light at 254 nm |

| Expected Rf Value | 0.3 - 0.5 |

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide a powerful tool for both the identification and quantification of this compound, especially at low concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the trace analysis of this compound in complex matrices, such as biological fluids or environmental samples. pensoft.netijper.org The liquid chromatography component separates the target analyte from matrix interferences, while the tandem mass spectrometer provides definitive identification and quantification.

Electrospray ionization (ESI) is a commonly employed ionization technique for polar molecules like this compound, typically operating in positive ion mode to generate the protonated molecule [M+H]+. In the tandem mass spectrometer, this precursor ion is selected and then fragmented to produce characteristic product ions. The transition from the precursor ion to a specific product ion is monitored, a process known as selected reaction monitoring (SRM), which provides exceptional selectivity and sensitivity.

Interactive Data Table: Plausible LC-MS/MS Parameters for this compound

| Parameter | Value |

| Chromatography | Reversed-phase HPLC (as described in 8.1.1) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion (m/z) | [M+H]+ |

| Product Ion (m/z) | A characteristic fragment ion |

| Collision Energy | Optimized for maximum product ion intensity |

| Mode | Selected Reaction Monitoring (SRM) |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.gov As with standard GC analysis, derivatization of this compound to its trimethylsilyl (B98337) (TMS) ether is necessary to enhance its volatility and thermal stability. omicsonline.orgresearchgate.net

Following separation on the GC column, the derivatized compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a chemical "fingerprint." This fragmentation pattern can be used to confirm the identity of the compound by comparison with a spectral library or through interpretation of the fragmentation pathways.

Interactive Data Table: Projected GC-MS Data for Silylated this compound

| Parameter | Value |

| Chromatography | As described in 8.1.2 |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-500 m/z |

| Expected Molecular Ion (M+•) | Mass of the TMS derivative |

| Key Fragment Ions | Fragments corresponding to the loss of a methyl group, the TMS group, or cleavage of the indazole ring |

Spectrophotometric Methods for Concentration Determination

UV-Visible (UV-Vis) spectrophotometry is a widely accessible and rapid method for determining the concentration of analytes in solution. The technique is based on the principle that a compound absorbs light at specific wavelengths. For this compound, the absorbance is primarily due to its heterocyclic indazole ring system and the phenolic hydroxyl group, which contain π-electrons that can be excited by UV radiation.

The concentration is determined by measuring the absorbance of a solution at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert Law. The choice of solvent is crucial as it can influence the λmax and the molar absorptivity of the compound. Non-polar solvents may result in different spectral profiles compared to polar or protic solvents due to solvatochromic effects. Methanol and ethanol (B145695) are commonly used solvents for indazole derivatives and phenolic compounds due to their transparency in the UV range and their ability to dissolve a wide range of organic molecules. researchgate.netacs.org The presence of the phenolic hydroxyl group means that the pH of the solution can also significantly affect the UV spectrum; under basic conditions, deprotonation of the hydroxyl group to form a phenoxide ion typically causes a bathochromic (red) shift to a longer λmax.

A hypothetical calibration curve can be generated by preparing a series of standard solutions of this compound of known concentrations and measuring their corresponding absorbance values. The resulting data are plotted to establish a linear relationship, which is then used to determine the concentration of unknown samples.

| Parameter | Value | Conditions |

|---|---|---|

| Solvent | Methanol | Neutral pH |

| λmax | ~285 nm | Corresponds to π→π* transitions in the indazole ring system |

| Molar Absorptivity (ε) | ~5,500 L·mol⁻¹·cm⁻¹ | Calculated from Beer-Lambert Law (A = εcl) |

| Linear Range | 1 - 25 µg/mL | Concentration range where absorbance is directly proportional to concentration |

Sample Preparation Techniques in Research Settings

Effective sample preparation is essential to remove interfering substances from the sample matrix, which could otherwise affect the accuracy of the spectrophotometric measurement. nih.gov The choice of technique depends on the nature of the sample matrix (e.g., biological fluids, reaction mixtures, environmental samples).

Extraction is a critical step to isolate this compound from complex mixtures. nih.gov The phenolic and heterocyclic nature of the compound guides the selection of an appropriate extraction strategy.

Liquid-Liquid Extraction (LLE): LLE is a conventional method based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.govecoxtract.com For this compound, which has moderate polarity, organic solvents like ethyl acetate, dichloromethane, or a mixture of hexane and isopropanol (B130326) can be effective for extraction from aqueous samples. The pH of the aqueous phase can be adjusted to suppress the ionization of the phenolic hydroxyl group (by acidifying the solution), thereby increasing its partitioning into the organic solvent. biotage.com

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that involves passing a liquid sample through a solid adsorbent (the stationary phase) packed in a cartridge or disk. organomation.comthermofisher.com The analyte is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a different solvent. thermofisher.com Given the structure of this compound, several types of SPE sorbents could be applicable. nih.gov

| SPE Sorbent Type | Retention Mechanism | Application Notes |

|---|---|---|

| Reversed-Phase (e.g., C18, Phenyl) | Hydrophobic interactions between the indazole ring and the non-polar sorbent. | Sample is loaded under aqueous conditions. Elution is performed with a less polar solvent like methanol or acetonitrile. |

| Normal-Phase (e.g., Silica, Diol) | Polar interactions (e.g., hydrogen bonding) involving the hydroxyl and nitrogen groups. | Sample is loaded in a non-polar organic solvent. Elution is performed with a more polar solvent. |

| Ion-Exchange (e.g., Anion Exchange) | Electrostatic interaction with the deprotonated phenolic group at basic pH. | Useful for selective isolation from neutral or cationic impurities. The sample pH must be adjusted above the pKa of the hydroxyl group. |

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a particular analytical method. hta-it.com For spectrophotometric analysis, derivatization can be employed to shift the λmax to a more convenient wavelength (e.g., into the visible region to avoid UV-absorbing interferences) or to significantly increase the molar absorptivity, thereby enhancing the sensitivity of the assay. libretexts.orgchromatographyonline.com

The phenolic hydroxyl group of this compound is a prime target for derivatization. Reagents that react with phenols to form highly conjugated systems are ideal for this purpose.

| Reagent | Reaction Type | Resulting Product | Advantage for Detection |

|---|---|---|---|

| Phthalic Anhydride | Esterification | Phthalate hemiester | Introduces a chromophore, increasing UV absorbance. nih.gov |

| Benzoyl Chloride | Esterification | Benzoate ester | Adds a highly conjugated phenyl group, enhancing UV detection. libretexts.org |

| 4-Dimethylaminopyridine (DMAP) with an acylating agent | Catalyzed Esterification | Ester derivative | Increases reaction rate and yield for sterically hindered phenols. |

Validation of Analytical Methods for this compound

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. wjarr.com According to the International Council for Harmonisation (ICH) guidelines, a quantitative method like spectrophotometry must be validated for several key performance parameters to ensure the reliability and accuracy of the results. amsbiopharma.comeuropa.eu

| Parameter | Definition | Assessment Procedure | Typical Acceptance Criteria |

|---|---|---|---|

| Accuracy | The closeness of the test results to the true value. eirgenix.com | Analysis of samples with a known concentration (e.g., spiked matrix samples) and calculating the percent recovery. | Percent recovery between 98.0% and 102.0%. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. globalresearchonline.net | Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment). Results are expressed as Relative Standard Deviation (%RSD). | %RSD ≤ 2%. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com | Analysis of a minimum of five standards of different concentrations. A calibration curve is plotted and the correlation coefficient (r²) is calculated. | r² ≥ 0.999. |

| Range | The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. eirgenix.com | Derived from the linearity, accuracy, and precision studies. | Defined by the validated linear interval. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net | Can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S). | A value is calculated and reported. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net | Can be determined based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S). | A value is calculated and reported, which must be the lowest point on the calibration curve. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. youtube.com | Analysis of a blank matrix and a spiked matrix to ensure no interfering peaks are present at the λmax of the analyte. | No significant interference at the analyte's λmax. |

Degradation Pathways and Chemical Stability of 4 Methylthio 1h Indazol 5 Ol

Stability Under Various Environmental Conditions (pH, Temperature, Light)

No experimental data is currently available in the public domain regarding the stability of 4-(methylthio)-1H-indazol-5-ol under different pH, temperature, and light conditions. Forced degradation studies, a standard practice in pharmaceutical development, have not been reported for this compound. Such studies would typically involve subjecting the compound to stress conditions like acidic, basic, and neutral hydrolysis, exposure to oxidative agents, high temperatures, and photolytic stress to determine its intrinsic stability. Without these studies, it is not possible to construct a data table summarizing its stability profile.

Identification of Degradation Products through Spectroscopic and Chromatographic Methods

The identification of degradation products is contingent on the compound undergoing degradation under stress conditions. As no degradation studies have been published, there are no identified degradation products for this compound. Consequently, there are no reports on the use of spectroscopic (e.g., Mass Spectrometry, NMR) and chromatographic (e.g., HPLC, GC) methods to isolate and characterize any such products. A data table listing potential degradation products and their analytical signatures cannot be generated.

Elucidation of Degradation Mechanisms

The elucidation of degradation mechanisms follows the identification of degradation products. Without knowledge of the products formed under various stress conditions, it is impossible to propose or confirm the chemical pathways of degradation for this compound. For instance, the presence of a methylthio group suggests a potential for oxidation to a sulfoxide (B87167) or sulfone, while the phenolic hydroxyl group could be susceptible to oxidation or pH-dependent degradation. However, these are general chemical principles, and specific mechanisms for this compound have not been investigated.

Strategies for Enhancing the Chemical Stability of this compound

The development of strategies to enhance chemical stability is predicated on understanding the compound's degradation pathways. As the degradation profile of this compound is unknown, no specific strategies for its stabilization have been reported. General approaches to enhance the stability of similar chemical moieties could be considered, such as the use of antioxidants to prevent oxidation of the methylthio group or the protection of the phenolic hydroxyl group. However, the applicability and effectiveness of these strategies for the target compound are yet to be determined.

Future Research Directions and Potential Areas of Investigation for 4 Methylthio 1h Indazol 5 Ol

Exploration of Novel Synthetic Routes

The development of efficient and versatile synthetic methodologies is paramount for the exploration of any new chemical entity. For 4-(methylthio)-1H-indazol-5-ol, future research could focus on establishing novel synthetic pathways that are both high-yielding and amenable to the creation of a diverse library of derivatives.

One potential approach could involve a multi-step synthesis starting from appropriately substituted benzonitriles. For instance, a 2-fluoro-benzonitrile derivative bearing methylthio and methoxy (B1213986) groups at the appropriate positions could be reacted with hydrazine (B178648) to form the indazole core. acs.org Subsequent demethylation of the methoxy group would then yield the target this compound. The exploration of various protecting group strategies and reaction conditions would be crucial to optimize the yield and purity of the final product.

Alternative routes, such as those involving intramolecular cyclization of substituted hydrazones or transition metal-catalyzed C-H activation/amination reactions, could also be investigated to provide more convergent and atom-economical syntheses. nih.govorganic-chemistry.org The development of a robust and scalable synthetic route would be the gateway to all other areas of research for this compound.

Table 1: Potential Synthetic Strategies for this compound

| Starting Material | Key Transformation(s) | Potential Advantages |

| Substituted 2-fluoro-benzonitrile | Hydrazine cyclization, Demethylation | Utilizes established indazole synthesis methodology. acs.org |

| Substituted o-nitrobenzaldehyde | Reductive cyclization | Potentially shorter route. |

| Substituted aryl hydrazone | Intramolecular cyclization | Access to a variety of precursors. nih.gov |

Advanced Spectroscopic Studies

A thorough characterization of the physicochemical properties of this compound is essential. While standard spectroscopic techniques like NMR and mass spectrometry are fundamental, advanced studies could provide deeper insights into its electronic structure and behavior.

High-resolution NMR spectroscopy, including two-dimensional techniques (COSY, HSQC, HMBC), would be critical for the unambiguous assignment of all proton and carbon signals. nih.gov The chemical shifts would be influenced by the electron-donating hydroxyl group and the sulfur-containing methylthio group. For instance, in 1H NMR, the aromatic protons would likely appear as distinct multiplets, with their specific shifts and coupling constants providing valuable information about the substitution pattern. In 13C NMR, the carbons attached to the heteroatoms (oxygen and sulfur) would exhibit characteristic chemical shifts.

Further spectroscopic investigations using techniques such as X-ray crystallography could determine the precise three-dimensional structure of the molecule in the solid state. nih.gov This would provide valuable data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and indazole N-H groups.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

| 1H NMR | Aromatic protons as multiplets, distinct singlets for the methyl and hydroxyl protons. |

| 13C NMR | Characteristic shifts for carbons bonded to nitrogen, oxygen, and sulfur. |

| IR Spectroscopy | Broad O-H stretch, N-H stretch, C-S stretch, and aromatic C-H and C=C bending vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |

Computational Design of Enhanced Analogues

Computational chemistry offers a powerful tool for the rational design of new molecules with improved properties. nih.gov For this compound, computational studies could be employed to predict the effects of structural modifications on its electronic and steric properties, and potentially its biological activity.

Molecular docking simulations could be used to predict the binding affinity of this compound and its virtual analogues to various biological targets. derpharmachemica.com By identifying key interactions between the molecule and the active site of a protein, researchers can design new derivatives with enhanced potency and selectivity. For example, modifications to the methylthio group or the introduction of additional substituents on the indazole ring could be explored to optimize these interactions.

Density Functional Theory (DFT) calculations could be utilized to investigate the molecule's electronic properties, such as its frontier molecular orbitals (HOMO and LUMO) and electrostatic potential. researchgate.net This information can provide insights into its reactivity and potential for intermolecular interactions.

Development of Robust Analytical Protocols

To support preclinical and clinical development, robust and validated analytical methods are required for the quantification of this compound in various matrices, such as plasma and tissue samples.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) would likely be the method of choice for quantitative analysis due to its high sensitivity and selectivity. The development of an LC-MS method would involve optimizing the chromatographic conditions (e.g., column, mobile phase, gradient) and the mass spectrometric parameters (e.g., ionization mode, fragmentation).

Investigation into Unique Chemical Transformations

The unique combination of a hydroxyl group, a methylthio group, and the indazole core in this compound opens up possibilities for exploring a variety of chemical transformations.

The hydroxyl group can be a handle for various reactions, including etherification, esterification, and O-alkylation, to introduce a wide range of functional groups. The methylthio group can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which would significantly alter the electronic properties and potential biological activity of the molecule. The sulfur atom in thioethers is known to be more nucleophilic than the oxygen in ethers, which could be exploited in certain reactions. masterorganicchemistry.com